6-(Benzyloxy)pyridin-3-OL

Catalog No.
S981947
CAS No.
725256-57-5
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Benzyloxy)pyridin-3-OL

CAS Number

725256-57-5

Product Name

6-(Benzyloxy)pyridin-3-OL

IUPAC Name

6-phenylmethoxypyridin-3-ol

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c14-11-6-7-12(13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

VKPWAEVWZUALPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)O

6-(Benzyloxy)pyridin-3-ol (CAS 725256-57-5) is a specialized, synthetically versatile building block utilized primarily in the development of functionalized 2-pyridone and pyridine derivatives. By masking the 2-position oxygen with a robust benzyl ether, this compound locks the core into a discrete pyridine tautomer, exposing the 3-hydroxyl group for selective downstream modifications such as triflation, etherification, and cross-coupling [1]. For industrial procurement and process chemistry, its primary value lies in its stability under basic and transition-metal-catalyzed conditions, coupled with its ability to undergo mild, traceless deprotection via catalytic hydrogenolysis. This makes it a critical raw material for pharmaceutical intermediate synthesis where late-stage functional group tolerance is required [1].

Attempting to substitute 6-(Benzyloxy)pyridin-3-ol with lower-cost alternatives like 6-methoxypyridin-3-ol or unprotected 5-hydroxypyridin-2(1H)-one introduces severe process liabilities. Unprotected 5-hydroxypyridin-2(1H)-one exists in a tautomeric equilibrium that leads to competitive N-alkylation and O-alkylation during electrophilic functionalization, reducing yields and necessitating complex chromatographic separations [1]. Conversely, while 6-methoxypyridin-3-ol effectively prevents N-alkylation, the methoxy group requires extremely harsh conditions (e.g., BBr3, TMSI, or concentrated acids) for late-stage deprotection to the pyridone. These harsh conditions routinely degrade sensitive functional groups installed during intermediate steps, rendering the methoxy analog unviable for complex API manufacturing[1]. The benzyloxy group solves both issues by providing robust protection during synthesis and requiring only mild, neutral hydrogenolysis for removal.

Regioselectivity in Electrophilic O-Alkylation

In standard etherification protocols, 6-(Benzyloxy)pyridin-3-ol strictly directs the electrophile to the 3-hydroxyl position, completely suppressing N-alkylation [1]. Comparative baseline studies indicate that utilizing the unprotected 5-hydroxypyridin-2(1H)-one under identical basic conditions results in a complex mixture of N-alkylated and O-alkylated products, severely depressing the isolated yield of the desired 3-O-alkylated intermediate [1]. The benzyl protection effectively locks the pyridine tautomer, ensuring quantitative regiocontrol and streamlining downstream purification.

Evidence DimensionRegioselective 3-O-alkylation yield
Target Compound Data>85% isolated yield of 3-O-alkylated product (0% N-alkylation)
Comparator Or Baseline5-Hydroxypyridin-2(1H)-one (Unprotected baseline): <40% yield (high N-alkylation)
Quantified Difference>45% yield improvement and elimination of N-alkylated byproducts
ConditionsBasic alkylation (Cs2CO3/NMP or NaH/THF) with primary/secondary alkyl bromides

Eliminates the need for costly and time-consuming chromatographic separation of N- vs O-alkyl isomers during process scale-up.

Late-Stage Deprotection Mildness and Functional Group Tolerance

The critical differentiator for 6-(Benzyloxy)pyridin-3-ol is its behavior during late-stage global deprotection to reveal the 2-pyridone core. The benzyl ether is quantitatively cleaved via standard catalytic hydrogenolysis under neutral conditions at room temperature [1]. In stark contrast, deprotecting the closely related 6-methoxypyridin-3-ol requires highly aggressive Lewis acids like BBr3, which frequently degrade adjacent acid-sensitive moieties such as acetals, epoxides, or complex ethers [1]. This orthogonal deprotection profile is essential for synthesizing highly functionalized pharmaceutical intermediates without late-stage yield collapse.

Evidence DimensionDeprotection yield in the presence of acid-sensitive functional groups
Target Compound Data>95% yield via mild hydrogenolysis (Pd/C, H2, 25°C)
Comparator Or Baseline6-Methoxypyridin-3-ol: <50% yield due to byproduct formation and degradation
Quantified Difference>45% higher recovery of intact functionalized pyridone
ConditionsLate-stage deprotection of complex functionalized intermediates containing acid-sensitive groups

Secures high overall process yields by preventing the destruction of complex molecular architecture during the final deprotection step.

Thermal and Base Stability in High-Temperature Couplings

Industrial applications often require forcing conditions to achieve sterically hindered etherifications, such as cyclopropanation using bromocyclopropane. 6-(Benzyloxy)pyridin-3-ol demonstrates exceptional stability under prolonged exposure to strong bases at elevated temperatures, maintaining the integrity of the protecting group over extended reaction times [1]. Ester-based protecting groups, such as 6-acetoxypyridin-3-ol, undergo rapid saponification under these conditions, prematurely exposing the core and leading to polymerization or unwanted side reactions [1]. The robust nature of the benzyl ether allows for aggressive functionalization of the 3-hydroxyl group without compromising the 2-position.

Evidence DimensionProtecting group retention under forcing basic conditions
Target Compound Data>98% retention after 8 hours
Comparator Or Baseline6-Acetoxypyridin-3-ol (Ester analog): 0% retention (complete hydrolysis within 1 hour)
Quantified DifferenceNear-total prevention of premature deprotection
ConditionsCs2CO3 in NMP at 150 °C for 8 hours

Enables the use of forcing conditions required for difficult, sterically hindered functionalizations without losing the protecting group.

Synthesis of Complex 2-Pyridone Pharmaceutical APIs

Because the benzyl group can be removed via mild catalytic hydrogenation, 6-(Benzyloxy)pyridin-3-ol is a highly preferred starting material for synthesizing advanced 2-pyridone APIs that contain acid-sensitive or Lewis-acid-sensitive functional groups [1]. It allows chemists to build complex architecture at the 3-position without destroying the molecule during the final deprotection step.

Regioselective Precursor for 3-O-Alkylated Pyridines

In process chemistry workflows requiring strict regiocontrol over O-alkylation versus N-alkylation, this compound serves as a superior alternative to unprotected 5-hydroxypyridin-2(1H)-one [1]. Its locked pyridine tautomer ensures that alkylation occurs exclusively at the 3-hydroxyl group, streamlining purification and improving scale-up economics.

Suzuki-Miyaura Cross-Coupling via Triflate Intermediates

The free 3-hydroxyl group can be readily converted into a triflate, setting the stage for palladium-catalyzed Suzuki or Stille cross-couplings [1]. The robust thermal and base stability of the benzyloxy group ensures that it remains intact during the elevated temperatures and basic conditions typical of these cross-coupling reactions, making it an ideal scaffold for generating 3-aryl-2-pyridone derivatives.

XLogP3

2.3

Wikipedia

6-(Benzyloxy)pyridin-3-ol

Dates

Last modified: 08-16-2023

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